N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide
Overview
Description
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide is a complex organic compound that features a pyridazine ring, a phenyl group, and a sulfonamide group. Compounds containing pyridazine rings are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the pyridazine ring and the subsequent attachment of the phenyl and sulfonamide groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to introduce the ethoxy and sulfonamide groups . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide can be compared with other pyridazine derivatives, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide. These compounds share the pyridazine ring but differ in their functional groups and specific biological activities, highlighting the unique properties of this compound
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-4-26-20-9-8-19(21-22-20)16-6-5-7-17(13-16)23-27(24,25)18-11-14(2)10-15(3)12-18/h5-13,23H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDBIYZSHQLFBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=CC(=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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